N'-phenylpiperidine-1-carboximidamide
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Overview
Description
“N’-phenylpiperidine-1-carboximidamide” is a chemical compound with the CAS Number: 65069-94-5 . It has a molecular weight of 203.29 . The IUPAC name for this compound is N’-phenyl-1-piperidinecarboximidamide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “N’-phenylpiperidine-1-carboximidamide” is C12H17N3 . The InChI Code for this compound is 1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) .Scientific Research Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibition : A phenylpiperidine-substituted benzimidazole carboxamide, similar in structure to N'-phenylpiperidine-1-carboximidamide, has been developed as a potent PARP inhibitor. It demonstrates high potency against the PARP-1 enzyme and exhibits good in vivo efficacy in cancer models (Penning et al., 2010).
Crystal Structures : The crystal structures of similar compounds, such as N′-aminopyridine-2-carboximidamide, have been studied. These molecules form hydrogen-bonded networks and chains in their crystalline states, contributing to the understanding of molecular interactions and crystal engineering (Eya’ane Meva et al., 2017).
Antimicrobial Activity : Heterocyclic sulfamoyl-phenyl-carboximidamides, similar to this compound, have shown promising antibacterial potency. This suggests their potential application in developing new antimicrobial agents (Gobis et al., 2012).
Alpha(1a) Adrenoceptor Antagonists : Compounds with phenylpiperazine side chains, similar to this compound, have been investigated as alpha(1a) adrenoceptor antagonists. These are relevant in treatments for conditions like benign prostatic hyperplasia (Lagu et al., 1999).
Synthesis of Alkaloids : δ-Amino β-Keto esters, which include phenylpiperidine derivatives, serve as building blocks for alkaloid synthesis. This is significant in the field of organic synthesis and drug development (Davis et al., 2000).
Anti-hyperglycemic Activity : Carboximidamides linked with pyrimidine moiety have been evaluated for their anti-hyperglycemic effects. This research indicates potential therapeutic applications for diabetes treatment (Moustafa et al., 2021).
Safety and Hazards
Future Directions
Piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
N’-phenylpiperidine-1-carboximidamide primarily targets three key proteins: the Epidermal Growth Factor Receptor (EGFR), the B-Raf proto-oncogene, serine/threonine kinase (BRAF), and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
N’-phenylpiperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . This inhibition disrupts the normal function of these proteins, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by N’-phenylpiperidine-1-carboximidamide affects several biochemical pathways. These proteins are involved in the regulation of the cell cycle and apoptosis, and their inhibition can lead to cell cycle arrest and programmed cell death . The exact downstream effects of this inhibition are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s molecular weight of 20329 suggests that it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of N’-phenylpiperidine-1-carboximidamide’s action are primarily related to its antiproliferative activity. By inhibiting EGFR, BRAF, and CDK2, N’-phenylpiperidine-1-carboximidamide can effectively reduce cell proliferation . This makes it a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
N’-phenylpiperidine-1-carboximidamide has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to target EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation . The nature of these interactions involves the compound binding to these proteins, potentially altering their function and influencing biochemical reactions .
Cellular Effects
The effects of N’-phenylpiperidine-1-carboximidamide on cells are multifaceted. It has been shown to have an antiproliferative effect on cancer cells, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially alter cell function and contribute to its therapeutic potential .
Molecular Mechanism
N’-phenylpiperidine-1-carboximidamide exerts its effects at the molecular level through various mechanisms. It has been found to inhibit EGFR, BRAF, and CDK2, which are key enzymes involved in cell proliferation . This inhibition could lead to changes in gene expression and potentially alter the function of cells .
Temporal Effects in Laboratory Settings
Its antiproliferative effects suggest that it may have long-term effects on cellular function
Metabolic Pathways
It is known to interact with key enzymes such as EGFR, BRAF, and CDK2
Properties
IUPAC Name |
N'-phenylpiperidine-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFIKHIRATNEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65069-94-5 |
Source
|
Record name | N'-phenylpiperidine-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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